
Methyl 3-formylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-formylquinoline-4-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both formyl and carboxylate groups in the quinoline ring makes this compound particularly interesting for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-formylquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. This metal-free process achieves a C-C bond cleavage of 1,3-dicarbonyl compounds for use as a C1 synthon . Another method involves the use of microwave irradiation, which is pollution-free, energy-efficient, and less time-consuming .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-formylquinoline-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Titanium dioxide catalyst and oxygen for aerobic dehydrogenation.
Reducing agents: Hantzsch esters for deoxygenation of N-heterocyclic N-oxides.
Catalysts: Palladium and cobalt catalysts for various coupling and dehydrogenation reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and other quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 3-formylquinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of methyl 3-formylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, quinoline derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in cancer cell proliferation and viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 3-formylquinoline-4-carboxylate include:
Quinoxaline derivatives: Known for their antifungal, antibacterial, and antiviral activities.
Indole derivatives: Possess a wide range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of both formyl and carboxylate groups in the quinoline ring, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
81355-38-6 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
methyl 3-formylquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)11-8(7-14)6-13-10-5-3-2-4-9(10)11/h2-7H,1H3 |
InChI-Schlüssel |
XTPLUSCIGSTOOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=NC2=CC=CC=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


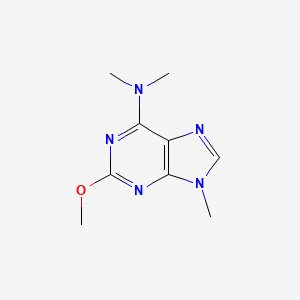

![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)
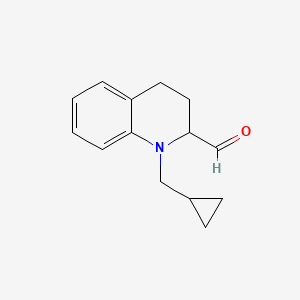
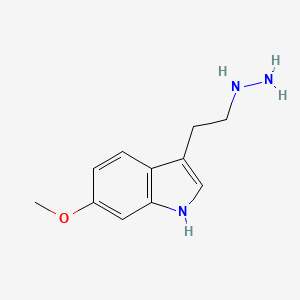
![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)
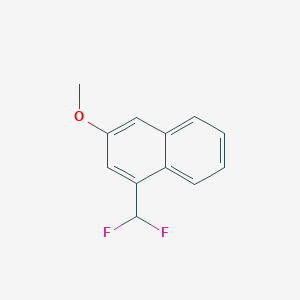

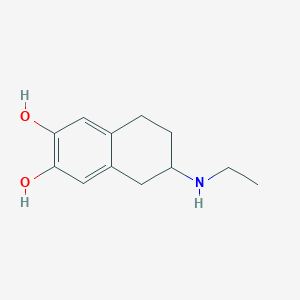

![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)


